4-(2-phenyl-1,3-thiazol-4-yl)benzoic Acid
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Overview
Description
4-(2-phenyl-1,3-thiazol-4-yl)benzoic Acid is a heterocyclic compound that features a thiazole ring fused with a benzoic acid moiety.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various biological molecules through hydrogen bonding, hydrophobic interactions, and dipole-dipole interactions . These interactions can lead to changes in the function of the target molecules, resulting in the observed biological activities.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s bioavailability may be influenced by these properties.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole derivatives suggest that the compound’s action may be influenced by the presence of water, alcohol, ether, and organic solvents .
Preparation Methods
The synthesis of 4-(2-phenyl-1,3-thiazol-4-yl)benzoic Acid can be achieved through several synthetic routes. Common methods include:
Diazo-coupling: This involves the reaction of a diazonium salt with a thiazole derivative under acidic conditions.
Knoevenagel Condensation: This method involves the condensation of an aldehyde with a thiazole derivative in the presence of a base.
Biginelli Reaction: A multi-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea.
Microwave Irradiation: This technique accelerates the reaction process and increases yield by using microwave energy.
One-Pot Multicomponent Reactions: These reactions involve the simultaneous combination of multiple reactants in a single reaction vessel to form the desired product.
Chemical Reactions Analysis
4-(2-phenyl-1,3-thiazol-4-yl)benzoic Acid undergoes various chemical reactions, including:
Scientific Research Applications
4-(2-phenyl-1,3-thiazol-4-yl)benzoic Acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of antimicrobial, antifungal, antiviral, and anticancer agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in studying enzyme inhibition, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
4-(2-phenyl-1,3-thiazol-4-yl)benzoic Acid can be compared with other similar compounds such as:
Benzothiazole Derivatives: These compounds share the thiazole ring structure and exhibit similar biological activities.
Thiazole Derivatives: Compounds like 2,4-disubstituted thiazoles also exhibit diverse biological activities and are used in similar applications.
Triazole Derivatives: These compounds have a similar heterocyclic structure and are used in medicinal chemistry for their antimicrobial and anticancer properties.
Properties
IUPAC Name |
4-(2-phenyl-1,3-thiazol-4-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2S/c18-16(19)13-8-6-11(7-9-13)14-10-20-15(17-14)12-4-2-1-3-5-12/h1-10H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNIYKMDFHSTOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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